molecular formula C19H19NOS B12642027 2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide CAS No. 920537-66-2

2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide

Cat. No.: B12642027
CAS No.: 920537-66-2
M. Wt: 309.4 g/mol
InChI Key: OHFVHKUPAYBVQZ-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a 2-methyl group and a 3-methyl-1-benzothiophene moiety. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate aryl halide under palladium-catalyzed conditions.

    Alkylation: The 3-methyl-1-benzothiophene is then alkylated using a suitable alkylating agent to introduce the 2-(3-methyl-1-benzothiophen-2-yl)ethyl group.

    Amidation: The final step involves the reaction of the alkylated benzothiophene with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide
  • N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide

Uniqueness

2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzothiophene moiety is known for enhancing the compound’s stability and biological activity, making it a valuable candidate for further research and development.

Properties

CAS No.

920537-66-2

Molecular Formula

C19H19NOS

Molecular Weight

309.4 g/mol

IUPAC Name

2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide

InChI

InChI=1S/C19H19NOS/c1-13-7-3-4-8-15(13)19(21)20-12-11-17-14(2)16-9-5-6-10-18(16)22-17/h3-10H,11-12H2,1-2H3,(H,20,21)

InChI Key

OHFVHKUPAYBVQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC2=C(C3=CC=CC=C3S2)C

Origin of Product

United States

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